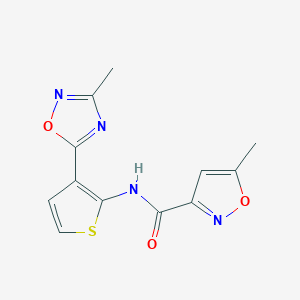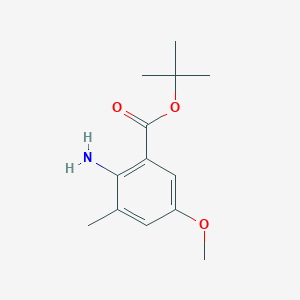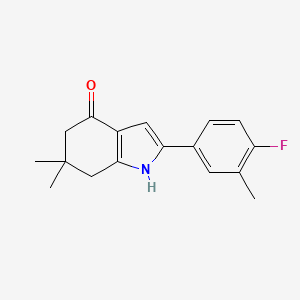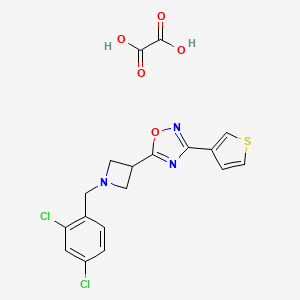![molecular formula C23H24ClN3O5 B2361663 methyl (5-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate CAS No. 1359016-92-4](/img/structure/B2361663.png)
methyl (5-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the class of organic compounds known as p-hydroxybenzoic acid alkyl esters . These are aromatic compounds containing a benzoic acid, which is esterified with an alkyl group and para-substituted with a hydroxyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-Methoxyphenethylamine has been used as a precursor for the synthesis of other organic compounds by the alkylation reaction . Methyl 4-methoxyphenylacetate was used in the synthesis of 7,8-dihydroxy-2- (4′-hydroxybenzyl)-4 H -1-benzopyran-4-one .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, 3-CHLORO-4-METHOXYPHENYL ISOCYANATE has been used in the synthesis of other organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the compound ethyl 2-(4-((1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate (ZA3) is a white solid with a melting point of 91–92°C .Applications De Recherche Scientifique
Agrochemicals
Trifluoromethylpyridines (TFMPs) and their derivatives serve as key structural motifs in active agrochemical ingredients. TFMPs are widely used for crop protection, particularly in pest management. The fluorine atom in TFMPs contributes to their unique physicochemical properties, enhancing their effectiveness against pests. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds play a crucial role in safeguarding crops from pests .
Pharmaceuticals
Several TFMP derivatives have applications in the pharmaceutical industry. Their distinct properties arise from the combination of the fluorine atom and the pyridine moiety. Currently, five pharmaceutical products containing the TFMP moiety have received market approval, and numerous candidates are undergoing clinical trials. These derivatives exhibit potential in areas such as antimicrobial, antioxidative, antibiotic, and anticancer activities .
Functional Materials
The synthesis of Schiff bases and their metal complexes has garnered attention due to their extensive applications. These complexes play essential roles in various fields, including antimicrobial, antioxidative, and anticancer applications .
Corrosion Inhibition
The compound 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) has been studied for its corrosion inhibition properties. It forms an oxide film on the surface of aluminum alloys, reducing their corrosion rates. This mechanism contributes to larger values of the charge transfer resistance (Rct) .
Anti-Inflammatory and Analgesic Activities
Indole derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide , exhibit anti-inflammatory and analgesic properties. These compounds have potential as therapeutic agents .
Mécanisme D'action
While the exact mechanism of action for this specific compound is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Safety and Hazards
Orientations Futures
The future directions for this compound could involve further exploration of its potential therapeutic properties. Indole derivatives, which are structurally similar, have diverse biological activities and have been suggested to have immeasurable potential to be explored for newer therapeutic possibilities .
Propriétés
IUPAC Name |
methyl 2-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-7,8-dimethyl-2-oxo-5H-1,5-benzodiazepin-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O5/c1-13-7-18-19(8-14(13)2)27(22(29)10-16(25-18)11-23(30)32-4)12-21(28)26-15-5-6-20(31-3)17(24)9-15/h5-10,25H,11-12H2,1-4H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFJWJIVCIHMIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C=C(N2)CC(=O)OC)CC(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2361580.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2361581.png)
![1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane](/img/structure/B2361582.png)
![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea](/img/structure/B2361585.png)

![3,5-Dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2361590.png)


![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2361594.png)



![1-(3-Chloro-4-methylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2361601.png)
